L-Proline (1-13C) is an isotopically labeled variant of the amino acid L-Proline, distinguished by the incorporation of the stable isotope Carbon-13 at the first carbon position. This compound plays a significant role in various biochemical processes, particularly in protein synthesis and metabolism. Its unique labeling allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, to trace its incorporation into biological systems.
L-Proline (1-13C) falls under the category of amino acids, specifically classified as a non-essential amino acid. It is also categorized as an isotopically labeled compound, which is crucial for metabolic studies and structural analysis in biochemistry.
L-Proline (1-13C) can be synthesized through several methods, with one common approach involving the use of carbon-13 labeled formaldehyde in a Strecker synthesis. This process combines an aldehyde with ammonia and hydrogen cyanide to form the amino acid .
Technical Details:
L-Proline (1-13C) has the same molecular structure as L-Proline but features a carbon-13 isotope at the first carbon position. The molecular formula is C5H9NO2, and its molecular weight is approximately 116.12 g/mol.
The compound's structural characteristics can be analyzed using spectroscopic techniques such as:
L-Proline (1-13C) participates in various chemical reactions typical of amino acids:
Technical Details:
L-Proline (1-13C) acts primarily during protein synthesis where it is incorporated into proteins. The presence of Carbon-13 allows researchers to track its incorporation and study protein dynamics and metabolism.
The compound influences metabolic pathways associated with cancer cell proliferation and survival, highlighting its importance in biochemical research.
Relevant analyses include:
L-Proline (1-13C) is utilized in various scientific fields:
The specific labeling at the first carbon position enhances its utility in detailed studies involving nuclear magnetic resonance spectroscopy, making it a valuable tool for researchers investigating complex biological systems.
Principle of Position-Specific NMR DetectionNuclear Magnetic Resonance (NMR) spectroscopy leverages the magnetic properties of ¹³C nuclei to detect position-specific isotopic enrichment in metabolites. L-Proline (1-¹³C), labeled at the carboxyl carbon, generates distinct chemical shifts at ~176 ppm, enabling non-destructive tracking of proline-derived carbon atoms through metabolic networks. This positional specificity allows researchers to trace the fate of the C1 carbon into downstream metabolites like glutamate, α-ketoglutarate, and intermediates of the tricarboxylic acid (TCA) cycle [5] [9].
Applications in Cancer and Microbial MetabolismIn cancer research, infusion of L-Proline (1-¹³C) into tumor models reveals aberrant proline metabolism linked to collagen synthesis and redox balance. For example, NMR studies in non-small cell lung cancer (NSCLC) showed enhanced incorporation of proline-derived ¹³C into α-ketoglutarate, indicating upregulated proline dehydrogenase (PRODH) activity—a key enzyme in proline-to-glutamate conversion [9]. In microbial systems, nitrogen-starved Bacillus subtilis utilizes proline as an alternative nitrogen source, with NMR flux analysis quantifying the contribution of proline to NADPH regeneration via glutamate semialdehyde dehydrogenase [10].
Data Validation and ModelingNMR data are integrated with stoichiometric models to calculate absolute metabolic fluxes. For instance, isotopomer balancing of ¹³C-labeled glutamate (derived from L-Proline (1-¹³C)) constrains fluxes in the TCA cycle and glutaminolysis pathways. Statistical validation involves residual sum of squares (RSS) minimization and Monte Carlo simulations to estimate flux confidence intervals [1] [3].
Table 1: NMR Parameters for L-Proline (1-¹³C) and Key Downstream Metabolites
Compound | ¹³C Chemical Shift (ppm) | Pathway Monitored | Biological Insight |
---|---|---|---|
L-Proline (1-¹³C) | 176.2 | Proline catabolism | PRODH activity in tumors/microbes |
Glutamate (C5) | 182.1 | Glutamate synthesis | Proline-to-glutamate conversion rate |
α-Ketoglutarate (C1) | 206.5 | TCA cycle entry | Anaplerotic flux from proline degradation |
Citrate (C1) | 180.3 | TCA cycle output | Contribution to lipogenesis |
High-Resolution Mass Spectrometry WorkflowsLiquid Chromatography-Mass Spectrometry (LC-MS) enables sensitive, high-throughput detection of ¹³C-labeled metabolites from L-Proline (1-¹³C). Key steps include:
Fragmentation Patterns and Isotopomer ResolutionCollisional fragmentation in tandem MS (MS/MS) generates position-specific fragments. For L-Proline (1-¹³C):
Quantitative Flux AnalysisIsotopic enrichment is calculated from mass isotopologue distributions (MIDs). For example, in SUIT-2 pancreatic cancer cells treated with L-Proline (1-¹³C), LC-MS/MS revealed:
Table 2: Characteristic LC-MS/MS Fragments for Proline-Derived Metabolites
Metabolite | Parent Ion (m/z) | Diagnostic Fragment (m/z) | ¹³C-Label Position |
---|---|---|---|
L-Proline (1-¹³C) | 117 | 44 (COOH⁺) | C1 |
Glutamate (C5) | 148 | 84 (C₃H₆NO⁺) | C5 (if labeled) |
α-Ketoglutarate | 146 | 85 (C₄H₅O₂⁺) | C1 |
Succinate | 118 | 74 (C₄H₄O₂²⁺) | C1/C4 |
Kinetic Isotope Effects (KIEs) in Proline Catabolism¹³C substitution at the carboxyl group induces minor but measurable KIEs due to increased bond strength in the labeled molecule. For proline dehydrogenase (PRODH), which catalyzes the FAD-dependent oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C):
Metabolic Consequences of ¹³C Labeling
Computational Modeling of Isotope EffectsFlux balance analysis (FBA) models incorporate KIEs as modified enzyme kinetic parameters:
v_{labeled} = v_{unlabeled} / KIE
Sensitivity analysis in INCA software shows that KIEs >1.05 introduce significant bias (>10%) in flux estimates for proline catabolism, necessitating correction factors in ¹³C-MFA [1] [3].
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